molecular formula C5HBrF3IS B6182441 3-bromo-2-iodo-5-(trifluoromethyl)thiophene CAS No. 2613384-16-8

3-bromo-2-iodo-5-(trifluoromethyl)thiophene

Cat. No. B6182441
CAS RN: 2613384-16-8
M. Wt: 356.9
InChI Key:
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Description

“3-bromo-2-iodo-5-(trifluoromethyl)thiophene” is a sulfur-containing heterocyclic compound. It has a molecular weight of 356.93 . This compound is of great interest due to its unique physical and chemical properties, which make it suitable for a wide range of applications.


Molecular Structure Analysis

The molecular structure of “3-bromo-2-iodo-5-(trifluoromethyl)thiophene” can be represented by the formula C5HBrF3IS . The InChI code for this compound is 1S/C5HBrF3IS/c6-2-1-3 (5 (7,8)9)11-4 (2)10/h1H .


Chemical Reactions Analysis

While specific chemical reactions involving “3-bromo-2-iodo-5-(trifluoromethyl)thiophene” are not detailed in the available literature, thiophene derivatives are known to participate in various types of reactions. For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

“3-bromo-2-iodo-5-(trifluoromethyl)thiophene” is a pale-yellow to yellow-brown solid . The storage temperature is between 2-8°C . The compound has a boiling point of 247°C and a density of 2.278 .

Safety and Hazards

“3-bromo-2-iodo-5-(trifluoromethyl)thiophene” may form combustible dust concentrations in air. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-iodo-5-(trifluoromethyl)thiophene involves the introduction of bromine, iodine, and a trifluoromethyl group onto a thiophene ring.", "Starting Materials": [ "2,5-dibromo-3-iodothiophene", "trifluoromethyl iodide", "copper(I) iodide", "potassium carbonate", "acetonitrile", "dimethylformamide", "triethylamine", "N-bromosuccinimide", "hydrogen peroxide", "sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of 2,5-dibromo-3-iodothiophene by reacting thiophene with bromine and iodine in the presence of copper(I) iodide and potassium carbonate in acetonitrile.", "Step 2: Synthesis of 3-iodo-2-(trifluoromethyl)thiophene by reacting 2,5-dibromo-3-iodothiophene with trifluoromethyl iodide in the presence of dimethylformamide and triethylamine.", "Step 3: Synthesis of 3-bromo-2-iodo-5-(trifluoromethyl)thiophene by reacting 3-iodo-2-(trifluoromethyl)thiophene with N-bromosuccinimide and hydrogen peroxide in the presence of sodium hydroxide." ] }

CAS RN

2613384-16-8

Molecular Formula

C5HBrF3IS

Molecular Weight

356.9

Purity

95

Origin of Product

United States

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